Morpholin-4-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone
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Overview
Description
Morpholin-4-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone is a heterocyclic compound that contains both morpholine and thiazolidine moieties. These structures are known for their significant pharmacological properties, making this compound of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone typically involves the reaction of N-aminomorpholine with carbon disulfide in aqueous alkali to form a dithiocarbamate intermediate. This intermediate is then alkylated with chloroacetic acid, followed by cyclization to yield the target compound . The reaction conditions are mild, often carried out at ambient temperature, making the process efficient and scalable.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace functional groups with others, leading to derivatives with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve solvents like ethanol or acetonitrile and temperatures ranging from ambient to moderately elevated.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives with altered electronic properties.
Scientific Research Applications
Morpholin-4-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: The compound is used in studies exploring its effects on various biological pathways and its potential as a bioactive agent.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Morpholin-4-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the compound’s observed pharmacological effects, such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares the thiazolidine and morpholine moieties and exhibits similar biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(morpholino)ethylamino)benzamides: These derivatives also contain morpholine and thiazolidine structures and are studied for their anti-inflammatory properties.
Uniqueness
Morpholin-4-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone is unique due to its specific combination of morpholine and thiazolidine moieties, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
morpholin-4-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-2-3-10-13(6-9-16-10)11(14)12-4-7-15-8-5-12/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIPSEJOYLOIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1N(CCS1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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